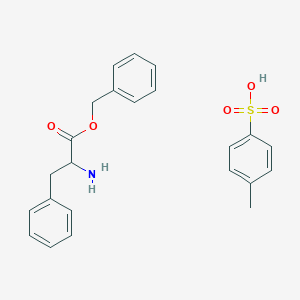

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-78-9 | |

| Record name | NSC524126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

CAS Number: 1738-78-9

Introduction

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, also widely known by synonyms such as L-Phenylalanine benzyl ester p-toluenesulfonate salt and H-Phe-OBzl·TosOH, is a pivotal protected amino acid derivative in the landscape of synthetic organic chemistry and pharmaceutical development.[1] Its unique structural architecture, combining a benzyl ester protecting group for the carboxylic acid functionality and a tosylate salt of the amino group, renders it an invaluable building block in peptide synthesis and a versatile precursor in medicinal chemistry for the conception of novel therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound typically presents as a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1738-78-9 | [4][5] |

| Molecular Formula | C₂₃H₂₅NO₅S | [1] |

| Molecular Weight | 427.5 g/mol | [1] |

| Melting Point | 160-170 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically >98.5% (HPLC) | [1] |

| Solubility | Soluble in methanol | [1] |

| Storage | Air and heat sensitive; store in a cool, dry, and well-ventilated place, protected from light and moisture. | [1] |

Synthesis Protocol

The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is most efficiently achieved through a direct esterification of L-phenylalanine with benzyl alcohol, catalyzed by p-toluenesulfonic acid. This method, adapted from established green chemistry protocols, avoids the use of hazardous solvents like benzene or carbon tetrachloride.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), and benzyl alcohol (5 equivalents).

-

Azeotropic Water Removal: Add cyclohexane to the flask to facilitate the azeotropic removal of water formed during the esterification.

-

Reflux: Heat the reaction mixture to reflux. The water will be collected in the Dean-Stark trap. Continue reflux for approximately 4-6 hours, or until no more water is collected.

-

Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate to the flask and stir for 1 hour to induce precipitation of the product.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethyl acetate to remove residual benzyl alcohol and p-toluenesulfonic acid.

-

Drying: Dry the purified product under vacuum to yield the final Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin or ristocetin A).

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., triethylammonium acetate), with the exact ratio optimized for baseline separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ 7.80-7.00 (m, 14H): Aromatic protons from the phenyl group of phenylalanine, the benzyl ester, and the p-toluenesulfonate.

-

δ 5.20 (s, 2H): Methylene protons (-CH₂-) of the benzyl ester group.

-

δ 4.30 (t, 1H): α-proton (-CH-) of the phenylalanine backbone.

-

δ 3.20 (d, 2H): β-protons (-CH₂-) of the phenylalanine side chain.

-

δ 2.30 (s, 3H): Methyl protons (-CH₃) of the p-toluenesulfonate group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ 170.0: Carbonyl carbon of the ester.

-

δ 145.0, 138.0, 136.0, 129.0, 128.5, 128.0, 127.0, 125.5: Aromatic carbons.

-

δ 66.0: Methylene carbon of the benzyl ester.

-

δ 54.0: α-carbon of the phenylalanine backbone.

-

δ 36.0: β-carbon of the phenylalanine side chain.

-

δ 21.0: Methyl carbon of the p-toluenesulfonate.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Development and Peptide Synthesis

The primary utility of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate lies in its application as a protected amino acid in peptide synthesis.

Mechanism of Action in Peptide Synthesis

-

Carboxyl Group Protection: The benzyl ester group effectively protects the carboxylic acid of phenylalanine from participating in unwanted side reactions during peptide bond formation. This protection is stable under the conditions required for the removal of many N-terminal protecting groups, such as the Boc group. The benzyl group can be readily removed at the end of the synthesis by catalytic hydrogenolysis.

-

Amino Group Protection and Enhanced Solubility: The formation of a tosylate salt with the amino group serves a dual purpose. It protects the amino group from self-condensation and enhances the crystallinity and solubility of the amino acid derivative in organic solvents, facilitating its handling and purification.

Role in Peptide Synthesis Diagram

Caption: Role of the title compound in a typical peptide synthesis workflow.

Safety and Handling

As a laboratory chemical, Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is a cornerstone building block for the synthesis of peptides and other complex organic molecules. Its well-defined physicochemical properties, coupled with a robust and environmentally conscious synthesis protocol, make it an indispensable tool for researchers in the pharmaceutical and chemical sciences. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this critical reagent, thereby supporting the integrity of downstream applications in drug discovery and development.

References

-

PubChem. Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

WorldOfChemicals. l-phenylalanine benzyl ester 4-toluenesulfonate salt suppliers USA. [Link]

-

PubChem. (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

The Linchpin of Dipeptide Synthesis: A Technical Guide to the Mechanism and Application of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Foreword: Beyond the Reagent Bottle

In the intricate world of peptide synthesis, success hinges on the precise control of reactivity. The strategic use of protecting groups is not merely a procedural step but the cornerstone of a successful synthetic campaign. This guide is crafted for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the core mechanisms that drive peptide bond formation. We will dissect the role and mechanism of a crucial building block: Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, the tosylate salt of L-Phenylalanine benzyl ester. This document eschews rigid templates, instead offering an in-depth narrative that illuminates the causality behind its application, empowering you to troubleshoot, optimize, and innovate in your synthetic endeavors.

The Anatomy of a Workhorse: Deconstructing Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

At its core, Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is a cleverly engineered molecule designed for stability and controlled reactivity. Let's break down its components to understand its function:

-

L-Phenylalanine: The amino acid core, providing the foundational structure for incorporation into the peptide chain.

-

Benzyl Ester: This group protects the C-terminal carboxylic acid of phenylalanine. The benzyl ester is robust enough to withstand the conditions required for N-terminal deprotection (particularly in Boc-based strategies) yet can be selectively removed under specific conditions.[1][2][3] This principle of "orthogonality" is fundamental to multi-step peptide synthesis, ensuring that protecting groups are cleaved in a controlled sequence.[2][4]

-

4-methylbenzenesulfonate (Tosylate Salt): The free amine of phenylalanine benzyl ester is basic and can be prone to degradation or side reactions. The formation of a tosylate salt with p-toluenesulfonic acid enhances the compound's crystallinity, stability, and ease of handling, making it an ideal starting material for peptide synthesis.

The structure of this key intermediate is depicted below:

Caption: Structure of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate.

The Core Mechanism: A Stepwise Journey to Dipeptide Formation

The synthesis of a dipeptide using this reagent is a multi-stage process, each with its critical parameters. The overall workflow is designed to ensure high yield and minimize side reactions, particularly racemization.

Caption: Overall workflow for dipeptide synthesis.

Step 1: Liberation of the Nucleophile - The Neutralization Protocol

The journey begins with the liberation of the free amine, which will act as the nucleophile in the peptide coupling reaction. The tosylate salt is stable, but the protonated amine is unreactive. Therefore, we must neutralize it with a non-nucleophilic base.

Causality: The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is critical. These bases are sterically hindered, preventing them from acting as nucleophiles and competing with the desired peptide bond formation.

Experimental Protocol: Neutralization of the Tosylate Salt

-

Dissolution: Dissolve Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0°C in an ice bath. This minimizes potential side reactions.

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA or NMM, 1.0-1.1 equivalents) dropwise to the stirred solution.

-

Stirring: Stir the mixture at 0°C for 15-30 minutes. The resulting solution containing the free amine of phenylalanine benzyl ester is typically used immediately in the subsequent coupling step.

Step 2 & 3: The Union of Amino Acids - The Coupling Reaction

This is the heart of the synthesis, where the peptide bond is formed. The carboxylic acid of an N-protected amino acid (e.g., Boc-L-Alanine) is activated to make it susceptible to nucleophilic attack by the free amine of the phenylalanine benzyl ester.

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for acylation.[5][6]

Common Coupling Reagents and Their Mechanisms:

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used.[6][7] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization.[7]

-

Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents, typically phosphonium or aminium salts, directly convert the carboxylic acid into its corresponding OBt or OAt active esters in the presence of a base. HATU is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Sourcing and Quality Verification of L-Phenylalanine Benzyl Ester p-Toluenesulfonate Salt for Pharmaceutical and Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of L-Phenylalanine benzyl ester p-toluenesulfonate salt. It covers the compound's significance, a comparative analysis of commercial suppliers, essential quality control protocols for incoming material verification, and its application in peptide synthesis.

Introduction: The Strategic Importance of a Protected Amino Acid

L-Phenylalanine benzyl ester p-toluenesulfonate salt (CAS No. 1738-78-9) is a critical starting material in the fields of pharmaceutical development and biochemistry.[1] It is a protected form of the amino acid L-phenylalanine, where the carboxylic acid group is masked as a benzyl ester (OBzl) and the amino group is protonated to form a stable salt with p-toluenesulfonic acid (TsOH). This dual-protection strategy is fundamental to its utility.

The benzyl ester is a widely used protecting group for the C-terminus in peptide synthesis, preventing unwanted side reactions. The tosylate salt form enhances the compound's crystallinity, stability, and solubility in organic solvents, simplifying handling, purification, and storage compared to the free base, which can be an unstable oil.[1][2] These properties make it an indispensable building block for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical intermediates.[1][3]

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-quality starting materials is paramount for reproducible research and manufacturing. Several reputable chemical suppliers offer L-Phenylalanine benzyl ester p-toluenesulfonate salt. However, specifications can vary. The following table provides a comparative summary of key parameters from prominent suppliers to aid in the selection process.

| Parameter | Sigma-Aldrich | Chem-Impex | Santa Cruz Biotechnology | AK Scientific |

| CAS Number | 1738-78-9[4] | 1738-78-9[1] | 1738-78-9[5] | 1738-78-9[6] |

| Purity | ≥97%[4] | ≥98% (HPLC)[1] | Data not specified; for research use only[5] | Not specified |

| Molecular Formula | C₂₃H₂₅NO₅S[4] | C₁₆H₁₇NO₂·C₇H₈O₃S[1] | C₂₃H₂₅NO₅S[5] | C₂₃H₂₅NO₅S |

| Molecular Weight | 427.51 g/mol | 427.5 g/mol [1] | 427.51 g/mol [5] | 427.51 g/mol |

| Appearance | White Powder | White powder[1] | Not specified | Not specified |

| Melting Point | Not specified | 166-172 °C[1] | Not specified | Not specified |

| Optical Rotation | Not specified | [α]₂₀/D = -7 ± 1º (c=1 in 80% Acetic Acid)[1] | Not specified | Not specified |

| Storage | Not specified | 0-8 °C[1] | Not specified | Not specified |

Note: This data is compiled from publicly available information and may vary by lot. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Synthetic Origin: The Fischer-Speier Esterification

Understanding the synthesis of this compound provides insight into potential impurities. The most common and efficient method is a one-step Fischer-Speier esterification.[7] In this process, L-phenylalanine is reacted with benzyl alcohol in the presence of a stoichiometric amount of p-toluenesulfonic acid.[2] A solvent such as cyclohexane is used to azeotropically remove the water formed during the reaction, driving it to completion.[2] The desired product then precipitates as the tosylate salt.[2][7] This method avoids the use of hazardous solvents like benzene or carbon tetrachloride, which were used in older procedures.[7]

Potential impurities arising from this synthesis could include residual benzyl alcohol, p-toluenesulfonic acid, unreacted L-phenylalanine, or by-products from side reactions if the reaction temperature is too high, which can cause racemization.[7]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of L-Phenylalanine benzyl ester p-toluenesulfonate salt is as a protected amino acid in peptide synthesis.[] In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, allowing for the sequential addition of other amino acids.[9] The benzyl ester serves as a temporary protecting group for the carboxyl group of phenylalanine. After the full peptide chain is assembled, the benzyl ester is typically removed during the final cleavage step from the resin, often using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).

The diagram below illustrates the logical flow of incorporating a protected amino acid like L-Phe-OBzl into a growing peptide chain during SPPS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. air.unimi.it [air.unimi.it]

- 3. jk-sci.com [jk-sci.com]

- 4. L-Phenylalanine benzyl ester p-toluenesulfonate | 1738-78-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1738-78-9 L-Phenylalanine benzyl ester p-toluenesulfonate salt AKSci J99121 [aksci.com]

- 7. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing L-Phenylalanine Benzyl Ester Tosylate

Abstract

This comprehensive technical guide provides detailed application notes and step-by-step protocols for the successful utilization of L-Phenylalanine benzyl ester tosylate in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance of this specific amino acid derivative. It delves into the causality behind experimental choices, from resin loading to final peptide cleavage and analysis. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility. Visual workflows and data tables are included to enhance clarity and practical application in a laboratory setting.

Introduction: The Strategic Role of L-Phenylalanine Benzyl Ester Tosylate in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer support. This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.

The success of SPPS hinges on a robust protecting group strategy, which must be orthogonal, allowing for the selective removal of a temporary Nα-protecting group without disturbing the permanent side-chain protecting groups or the C-terminal linkage to the resin. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and reliable approach where the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by more acid-stable benzyl-based groups.

L-Phenylalanine benzyl ester tosylate is a key starting material, particularly in the context of the Boc/Bzl strategy for several critical reasons:

-

C-Terminal Protection: The benzyl ester provides robust protection for the C-terminal carboxylic acid of phenylalanine. It is stable to the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used for the repetitive cleavage of the Nα-Boc group, ensuring the integrity of the peptide-resin linkage throughout the synthesis.

-

Tosylate Salt Form: The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the amino acid ester. It is a crystalline solid with improved solubility in organic solvents commonly used in peptide synthesis. The tosylate anion is a non-nucleophilic counter-ion, which does not interfere with the coupling reactions.

-

Direct Resin Loading: As will be detailed, the benzyl ester form is not directly used for loading onto a resin. Instead, an Nα-protected form of L-Phenylalanine is typically used to be attached to a suitable resin. The information about L-Phenylalanine benzyl ester tosylate is more relevant for solution-phase synthesis or as a precursor for derivatization. For the purpose of this SPPS guide, we will adapt the principles and assume the use of an appropriate Nα-protected L-Phenylalanine for resin loading, and subsequently build a peptide chain.

This guide will provide a detailed protocol for a standard Boc-SPPS workflow, illustrating the synthesis of a model dipeptide, Phe-Ala, to demonstrate the principles involved.

Core Principles and Mechanistic Insights

A successful peptide synthesis requires a deep understanding of the underlying chemical reactions. This section provides the mechanistic basis for the key steps in the SPPS process.

The Boc/Bzl Orthogonal Protection Scheme

The Boc/Bzl strategy relies on differential acid lability for selective deprotection. The Nα-Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the final cleavage from the resin require a strong acid, such as anhydrous hydrogen fluoride (HF). This orthogonality is crucial for the stepwise elongation of the peptide chain.

Peptide Bond Formation: The Role of Coupling Reagents

The formation of an amide (peptide) bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization.

To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) are employed. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive and therefore less prone to racemization, yet sufficiently reactive to form the peptide bond upon reaction with the free amine of the growing peptide chain.

Diagram 1: Mechanism of DCC/HOBt Mediated Peptide Coupling

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). However, due to the hazards associated with HF, trifluoroacetic acid (TFA) is often used for peptides synthesized on TFA-labile resins.

The cleavage process generates reactive carbocations from the protecting groups and the resin linker. These carbocations can cause unwanted side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual synthesis of a dipeptide (e.g., Phe-Ala) using a Boc-SPPS approach.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals with care, paying special attention to corrosive and sensitizing reagents like TFA, DCC, and HOBt.

Materials and Reagents

| Material/Reagent | Grade | Purpose |

| N-Boc-L-Alanine | Peptide synthesis grade | Second amino acid |

| N-Boc-L-Phenylalanine | Peptide synthesis grade | First amino acid |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide synthesis grade | Solid support |

| Cesium Carbonate (Cs₂CO₃) | ACS grade or higher | Formation of cesium salt |

| Dichloromethane (DCM) | Peptide synthesis grade | Solvent for swelling, washing, and reactions |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent for swelling and coupling |

| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |

| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization |

|

Protocol for coupling phenylalanine benzyl ester in solid-phase peptide synthesis (SPPS)

Application Note & Protocol

Strategic Incorporation of Phenylalanine Benzyl Ester at the C-Terminus in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The C-terminus of a peptide is a critical determinant of its biological activity, stability, and pharmacokinetic properties. The incorporation of a C-terminal benzyl ester, specifically via Phenylalanine, offers a versatile handle for peptide modification and is a cornerstone of classical peptide synthesis strategies. This application note provides a comprehensive guide to the principles and protocols for anchoring Phenylalanine to a solid support to form a C-terminal benzyl ester linkage. We delve into the strategic considerations underpinning the choice of protecting group chemistry (Boc/Bzl vs. Fmoc/tBu), detail a robust protocol for loading Phenylalanine onto Merrifield resin, and outline the subsequent steps of peptide elongation and cleavage. This guide is designed to provide researchers with the technical expertise and field-proven insights necessary for the successful synthesis of peptides featuring a C-terminal Phenylalanine benzyl ester.

Introduction: The Strategic Importance of the C-Terminal Benzyl Ester

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1][2] The nature of this anchor—the bond between the C-terminal amino acid and the resin—is of paramount importance as it dictates the conditions required for the final cleavage of the peptide and the overall compatibility with the chosen protecting group strategy.[3]

A benzyl ester linkage is one of the most traditional and robust methods for anchoring the C-terminal residue. This linkage is most commonly formed by esterification of the first amino acid with a benzyl-type resin, such as Merrifield or Wang resin.[2][4] Phenylalanine, with its bulky, hydrophobic side chain, is a common C-terminal residue in many biologically active peptides. Its successful incorporation as a benzyl ester is a foundational step for the entire synthesis.

The choice to use a C-terminal benzyl ester has direct implications for the synthesis strategy:

-

Compatibility with Boc/Bzl Chemistry: The benzyl ester linkage is classically cleaved by strong acids, most notably anhydrous hydrogen fluoride (HF).[5] This makes it highly compatible with the Boc/Bzl protecting group strategy, where the temporary Nα-Boc group is removed by moderate acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the resin linkage are removed simultaneously in the final HF cleavage step.[2][4]

-

Considerations for Fmoc/tBu Chemistry: While less common, a benzyl ester linkage (as found in Wang resin) can be used with the Fmoc/tBu strategy.[2][4] In this case, the linker is designed to be cleaved by moderate acid (TFA), the same condition used for side-chain deprotection, after the base-labile Nα-Fmoc groups have been used for chain elongation.[4]

This guide will focus primarily on the classic and highly reliable Boc/Bzl approach using Merrifield resin, which establishes a stable C-terminal Phe-benzyl ester.

Chemical Principles and Strategic Choices

Resin Selection

The choice of solid support is the first critical decision. To form a benzyl ester linkage with the C-terminal Phenylalanine, a resin functionalized with a benzyl-type handle is required.

| Resin Type | Chemical Name | Typical Protecting Group Strategy | Cleavage Condition | Resulting C-Terminus |

| Merrifield Resin | Chloromethylated Polystyrene-Divinylbenzene | Boc/Bzl | Anhydrous HF | Carboxylic Acid |

| Wang Resin | 4-Alkoxybenzyl Alcohol Resin | Fmoc/tBu | TFA[2][4] | Carboxylic Acid |

| 2-Chlorotrityl Resin | 2-Chlorotrityl Chloride Resin | Fmoc/tBu | Very mild acid (e.g., 1-5% TFA) | Carboxylic Acid (fully protected fragments possible[6]) |

For this protocol, we select Merrifield resin due to its robustness and direct compatibility with the Boc/Bzl strategy, resulting in the desired peptide acid upon cleavage.

The Loading Reaction: Esterification

Attaching the first amino acid, Boc-L-Phenylalanine, to the chloromethyl group of the Merrifield resin is an SN2 reaction. To achieve high efficiency and minimize side reactions, particularly quaternization of the tertiary amine in the Boc-Phe, the carboxylate must be activated without activating the amine. The cesium salt method is the gold standard for this step.

The process involves converting the carboxylic acid of Boc-Phe-OH into its cesium salt (Boc-Phe-O⁻Cs⁺). Cesium is a large, soft cation that forms a loosely associated ion pair, enhancing the nucleophilicity of the carboxylate oxygen. This "naked" carboxylate readily displaces the chloride on the resin.

Workflow Visualization

The overall process, from resin preparation to final peptide cleavage, can be visualized as a linear progression of distinct chemical stages.

Sources

Application Note: A Strategic Guide to Solution-Phase Peptide Synthesis Utilizing Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Executive Summary: The Enduring Relevance of Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, solution-phase peptide synthesis (SPPS) retains significant advantages, particularly for the scalable production of short peptides and for syntheses where the purification of intermediates is paramount.[1][2] The success of this technique is critically dependent on a robust and orthogonal protecting group strategy.[3][4] This document provides an in-depth technical guide on the application of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, commonly known as L-Phenylalanine benzyl ester p-toluenesulfonate salt (H-Phe-OBzl·TsOH), a key building block for peptides with a C-terminal phenylalanine residue. We will explore the physicochemical advantages of this reagent, present a detailed and validated protocol for its use in a carbodiimide-mediated coupling, and elucidate the underlying chemical mechanisms.

The selection of H-Phe-OBzl·TsOH is a strategic choice. The benzyl (Bzl) group provides stable protection for the C-terminal carboxyl group, which is resistant to the mildly acidic conditions often used for N-terminal Boc-group removal, yet is readily cleaved by catalytic hydrogenolysis.[5][6] Furthermore, the p-toluenesulfonate (tosylate) counter-ion confers high crystallinity, making the reagent a stable, non-hygroscopic, and easily handled solid, an advantage over the corresponding hydrochloride salt or free amine.[7][8]

Reagent Profile: Physicochemical Characteristics

A comprehensive understanding of the starting material is the foundation of a reproducible synthesis.

| Property | Value | Reference |

| Synonyms | L-Phenylalanine benzyl ester p-toluenesulfonate salt, H-Phe-OBzl·TsOH | [7] |

| Molecular Formula | C₂₃H₂₅NO₅S | [9][10] |

| Molecular Weight | 443.52 g/mol (based on C23H25NO5S) | [9] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in DMF, DCM, Chloroform, and alcohols | [8][10] |

| Storage | Store in a cool, dry, well-ventilated area, away from light and moisture. | [7] |

Core Synthesis Workflow: From Protected Monomers to Dipeptide

The overall process involves the neutralization of the amino acid salt, activation of the coupling partner's carboxyl group, the nucleophilic attack to form the peptide bond, and subsequent purification.

Caption: High-level workflow for solution-phase dipeptide synthesis.

Detailed Protocol: Synthesis of Boc-L-Ala-L-Phe-OBzl

This section provides a step-by-step methodology for a model dipeptide synthesis.

4.1. Materials & Reagents

-

N-α-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH)

-

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate (H-Phe-OBzl·TsOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

4.2. Procedure

-

Amine Salt Neutralization:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend H-Phe-OBzl·TsOH (4.44 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (40 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add DIPEA (1.92 mL, 11.0 mmol, 1.1 eq.) dropwise. Stir the mixture at 0 °C for 20 minutes. The suspension should become a clear solution as the free amine of phenylalanine benzyl ester is generated. This step is critical as the protonated amine is not nucleophilic.

-

-

Carboxylic Acid Activation:

-

In a separate 50 mL flask, dissolve Boc-Ala-OH (1.89 g, 10.0 mmol, 1.0 eq.) and HOBt·H₂O (1.53 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (20 mL).

-

Cool this solution to 0 °C.

-

Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 eq.) in one portion. Stir at 0 °C for 20 minutes. During this time, the carboxyl group of Boc-Ala-OH is activated.

-

-

Coupling Reaction:

-

Add the activated Boc-Ala-OH solution from step 2 to the neutralized H-Phe-OBzl solution from step 1 via a cannula or dropping funnel.

-

Rinse the activation flask with a small amount of DCM (5 mL) and add it to the main reaction flask.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Monitoring: Progress can be tracked by Thin-Layer Chromatography (TLC), observing the consumption of the limiting starting material (e.g., Boc-Ala-OH).

-

-

Aqueous Workup:

-

Dilute the reaction mixture with EtOAc (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x 50 mL) to remove residual DIPEA and the urea byproduct from EDC.

-

Saturated NaHCO₃ (2 x 50 mL) to remove HOBt and any unreacted Boc-Ala-OH.

-

Brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

-

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

Purify the crude dipeptide by flash column chromatography on silica gel or by recrystallization (e.g., from EtOAc/hexanes) to obtain pure Boc-Ala-Phe-OBzl.

-

Mechanistic Insight: The Synergy of EDC and HOBt

The use of a carbodiimide like EDC alone can lead to significant racemization and the formation of a stable N-acylurea byproduct. The addition of HOBt is a classic strategy to mitigate these issues.[11]

-

Activation: EDC reacts with the carboxylic acid of Boc-Ala-OH to form a highly reactive O-acylisourea intermediate.

-

Interception: HOBt, being a better nucleophile than the incoming amine, rapidly intercepts the O-acylisourea. This forms an HOBt active ester and releases the water-soluble EDC-urea byproduct.

-

Coupling: The HOBt active ester is sufficiently reactive to undergo nucleophilic attack by the free amine of H-Phe-OBzl, but is significantly less prone to racemization than the O-acylisourea intermediate.[12][13] This two-step activation and coupling sequence ensures high yield and stereochemical fidelity.

Caption: The EDC/HOBt mediated coupling mechanism.

C-Terminal Deprotection: Cleavage of the Benzyl Ester

The benzyl ester is robust but can be efficiently removed via catalytic hydrogenation, a process known as hydrogenolysis, which is orthogonal to Boc-group removal.[6][14]

Protocol: Hydrogenolysis of Boc-Ala-Phe-OBzl

-

Dissolve the purified, protected dipeptide in a suitable solvent like methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight relative to the peptide).

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus.

-

Stir the suspension vigorously under the H₂ atmosphere at room temperature for 2-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, Boc-Ala-Phe-OH.

References

- Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-). Benchchem.

- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.

- Benzyl Ester vs.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

-

Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. PubChem. [Link]

-

Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

Peptide synthesis - Acid group protection. Química Organica.org. [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

-

Solution-Phase-Peptide Synthesis without Purification of Column Chromatography and Recrystallization by Protecting Amino Acid Esters with Phosphinyl Chloride. ResearchGate. [Link]

-

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate. PubChem. [Link]

-

H-PHE-OBZL TOS-OH. ChemBK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | C23H25NO5S | CID 351972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. bachem.com [bachem.com]

- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Synthesis of Phenylalanine Derivatives: A Practical Guide for Researchers Utilizing L-Phenylalanine Benzyl Ester Tosylate

Introduction: The Versatility of Phenylalanine Scaffolds in Drug Discovery

Phenylalanine and its derivatives are fundamental chiral building blocks in the synthesis of a vast array of biologically active molecules and peptidomimetics. Their presence in numerous pharmaceuticals underscores their importance in medicinal chemistry and drug development. L-Phenylalanine benzyl ester tosylate is a particularly valuable starting material, offering a stable, crystalline solid that is easy to handle.[1] The tosylate salt form enhances its solubility in organic solvents and provides a convenient source of the protonated amine, ready for various synthetic transformations.[1] This guide provides detailed protocols and expert insights into the synthesis of diverse phenylalanine derivatives through N-acylation, peptide coupling, and N-alkylation, starting from this versatile precursor.

The strategic use of the benzyl ester as a C-terminal protecting group is pivotal. It is stable under a range of reaction conditions yet can be readily removed via catalytic hydrogenation, a clean and efficient deprotection method that yields the free carboxylic acid with toluene as a volatile byproduct.[2] This orthogonality allows for selective modification at the N-terminus without affecting the carboxylic acid moiety until desired.

Core Synthetic Strategies and Workflow

The transformation of L-Phenylalanine benzyl ester tosylate into a variety of derivatives primarily involves reactions at the free amino group. The general workflow begins with the neutralization of the tosylate salt to liberate the free amine, which then serves as the nucleophile in subsequent reactions.

Sources

Application Notes & Protocols: Leveraging Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the efficient construction of complex, stereochemically defined molecules is paramount. Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate, more commonly known as L-Phenylalanine benzyl ester p-toluenesulfonate salt (H-Phe-OBzl·TosOH), stands as a cornerstone reagent for medicinal chemists.[1] This compound is a protected derivative of the amino acid L-phenylalanine, where the carboxylic acid is masked as a benzyl ester and the amino group is stabilized as a tosylate salt.[1] This dual protection strategy makes it an exceptionally stable, crystalline solid that is easy to handle, yet readily activated for synthesis.

This guide provides an in-depth exploration of H-Phe-OBzl·TosOH's applications, moving beyond simple catalog descriptions to offer expert insights into its strategic use. We will detail its fundamental role in peptide synthesis, its utility as a chiral building block for creating non-peptidic small molecules, and discuss niche applications that highlight its versatility.[2][3] The protocols herein are designed to be self-validating, with explanations for critical steps, ensuring researchers can confidently integrate this valuable synthon into their drug discovery programs.

Section 1: Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its successful application. H-Phe-OBzl·TosOH is a white to off-white crystalline powder, a form that enhances its stability and shelf-life compared to the free base, which is an oil.[1]

| Property | Value | Source |

| IUPAC Name | benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | [4] |

| Synonyms | L-Phenylalanine benzyl ester p-toluenesulfonate, H-Phe-OBzl·TosOH | [1][4] |

| CAS Number | 1738-78-9 | [4][5] |

| Molecular Formula | C₂₃H₂₅NO₅S | [1][4] |

| Molecular Weight | 427.5 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160-170°C | [1] |

| Specific Rotation | [α]20/D = -7.0° ± 1.0° (c=2, CH₃OH) | [1] |

Handling and Storage: The compound is known to be sensitive to air and heat.[1] For long-term stability, it is imperative to store the reagent in a tightly sealed container in a cool, dry, and well-ventilated environment, protected from light and moisture.[1] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Section 2: Core Application - A Building Block in Peptide Synthesis

The primary application of H-Phe-OBzl·TosOH is in the synthesis of peptides, peptidomimetics, and other amide-containing therapeutics.[6] The protecting groups are strategically chosen to allow for sequential and controlled amide bond formation.

The Rationale for Protection

In peptide synthesis, uncontrolled reactions between the amino and carboxyl groups of amino acids would lead to a complex mixture of oligomers. The strategy of H-Phe-OBzl·TosOH elegantly solves this:

-

Carboxyl Protection (Benzyl Ester): The benzyl (Bzl) group prevents the carboxylic acid from reacting while the amino group is being coupled. It is stable under a wide range of conditions but can be selectively removed, typically by catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that does not affect most other functional groups.[7]

-

Amino Group Stabilization (Tosylate Salt): The free amino group is basic and nucleophilic. Forming the p-toluenesulfonate (tosylate) salt renders it non-nucleophilic, preventing self-polymerization and improving the compound's crystallinity and handling characteristics. The free amine can be easily liberated just before the coupling step by treatment with a non-nucleophilic base.

Workflow for Dipeptide Synthesis

The following diagram illustrates the typical workflow for incorporating an H-Phe-OBzl·TosOH residue into a peptide chain during solution-phase synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | C23H25NO5S | CID 351972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Chiral separation of D- and L-phenylalanine benzyl ester enantiomers

Application Note & Protocol

A Comprehensive Guide to the Chiral Separation of D- and L-Phenylalanine Benzyl Ester Enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Abstract

The enantioselective separation of amino acid derivatives is a critical task in the pharmaceutical and fine chemical industries, where the chirality of molecules dictates their biological activity and therapeutic efficacy.[1] Phenylalanine esters, in particular, serve as crucial chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] This guide provides a detailed technical overview and robust protocols for the chiral separation of D- and L-phenylalanine benzyl ester enantiomers. We delve into the fundamental principles of chiral recognition on polysaccharide-based stationary phases and present optimized methodologies for both traditional High-Performance Liquid Chromatography (HPLC) and modern, high-throughput Supercritical Fluid Chromatography (SFC). The protocols are designed for researchers, scientists, and drug development professionals to achieve baseline resolution with high efficiency and reproducibility.

Part 1: The Science of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the creation of a chiral environment within the chromatographic system.[1] This is most commonly achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes.

The "three-point interaction model" is a widely accepted concept that explains the basis of chiral recognition. It posits that stable, differential binding requires at least three simultaneous points of interaction between the analyte and the chiral selector.[1][5] For phenylalanine benzyl ester, these interactions with a polysaccharide-based CSP are primarily:

-

Hydrogen Bonding: The amine (-NH₂) and the carbonyl group (C=O) of the ester are prime sites for hydrogen bond donor-acceptor interactions with the carbamate groups on the CSP.[3][5]

-

π-π Interactions: The aromatic rings of the phenylalanine moiety and the benzyl group can engage in π-π stacking with the phenyl groups on the polysaccharide selector (e.g., 3,5-dimethylphenylcarbamate).[6]

-

Steric Hindrance: The specific three-dimensional arrangement of the functional groups on one enantiomer allows for a more favorable (lower energy) fit into the chiral grooves of the CSP, while the other enantiomer experiences steric repulsion, leading to a less stable complex and earlier elution.[4]

The combination of these attractive and repulsive forces results in one enantiomer being retained longer on the column, thus enabling their separation.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Part 2: Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP is the most critical factor for a successful chiral separation.[3] For amino acid esters, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high enantioselectivity.[3][7] These CSPs are versatile and can be used in normal-phase, reversed-phase, and SFC modes.

| CSP Name (Example) | Chiral Selector | Primary Interaction Mechanism | Recommended Mode(s) |

| Chiralpak® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | H-Bonding, π-π Interactions, Steric Inclusion | NP, SFC |

| Chiralpak® ID | Amylose tris(3-chlorophenylcarbamate) | H-Bonding, Dipole-Dipole, π-π Interactions | NP, SFC |

| Chiralcel® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | H-Bonding, π-π Interactions, Steric Inclusion | NP, RP, SFC |

| Chirobiotic™ T | Teicoplanin (Macrocyclic Glycopeptide) | H-Bonding, Ionic, π-π Interactions | RP, Polar Ionic |

Expert Insight: For phenylalanine derivatives, the aromatic nature of the analyte strongly favors polysaccharide CSPs with phenylcarbamate selectors due to the potential for strong π-π interactions. We recommend starting method development with an amylose-based CSP like Chiralpak® IA or a similar equivalent, as they often provide the highest success rates for this class of compounds.[3]

Part 3: Method Development and Protocols

A systematic approach to method development is crucial. The following workflow is recommended for efficiently identifying optimal separation conditions.

Caption: A Systematic Workflow for Chiral Method Development.

Protocol A: High-Performance Liquid Chromatography (HPLC) - Normal Phase

Normal phase chromatography is a robust and well-established technique for chiral separations on polysaccharide CSPs. The non-polar mobile phase and polar stationary phase environment often enhances the specific interactions required for enantiorecognition.

1. Instrumentation and Consumables:

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

Chiral Column: Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP), 250 x 4.6 mm, 5 µm.

-

Sample Preparation: Dissolve the racemic D,L-phenylalanine benzyl ester in the mobile phase to a final concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

| Parameter | Value | Rationale |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Hexane is the weak, non-polar solvent. IPA is the polar modifier that modulates retention time and selectivity. A 10% starting point is typical for initial screening.[3] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 25 °C | Ambient temperature is a good starting point. Lower temperatures can sometimes improve resolution but may increase backpressure.[8] |

| Detection | UV at 210 nm | Phenylalanine and its esters exhibit strong absorbance at lower UV wavelengths due to the aromatic ring. |

| Injection Volume | 5 µL | A small volume minimizes potential band broadening. |

3. Step-by-Step Protocol:

-

Equilibrate the Chiralpak® IA column with the mobile phase (Hexane/IPA 90:10) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column oven temperature to 25 °C.

-

Configure the UV detector to monitor the signal at 210 nm.

-

Inject 5 µL of the 1.0 mg/mL sample solution.

-

Run the analysis for approximately 15-20 minutes, or until both enantiomer peaks have eluted.

-

Optimization: If resolution is poor (Rs < 1.5), decrease the percentage of IPA (e.g., to 95:5) to increase retention and interaction time. If retention is too long, increase the percentage of IPA (e.g., to 85:15).

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering significantly faster analysis times, reduced solvent consumption, and often unique selectivity.[9][10] It utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to higher efficiency.[11]

1. Instrumentation and Consumables:

-

SFC/UPC² System: An analytical SFC system with a CO₂ pump, co-solvent pump, automated back pressure regulator (ABPR), column manager, and PDA detector.

-

Chiral Column: Chiralpak® ID (or equivalent amylose tris(3-chlorophenylcarbamate) CSP), 100 x 3.0 mm, 3 µm.

-

Sample Preparation: Dissolve the racemic D,L-phenylalanine benzyl ester in Methanol to a final concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

| Parameter | Value | Rationale |

| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase in SFC.[12] |

| Mobile Phase B (Co-solvent) | Methanol | A polar organic modifier used to elute the analytes.[2] |

| Gradient/Isocratic | Isocratic: 85% A, 15% B | An isocratic method is simple and robust. 15% methanol is a common starting point for screening amino acid derivatives.[2] |

| Flow Rate | 2.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster separations.[9] |

| Back Pressure | 150 bar (2175 psi) | This pressure ensures the CO₂ remains in its supercritical state throughout the system. |

| Column Temperature | 40 °C | Elevated temperatures are often used in SFC to ensure mobile phase homogeneity and improve peak shape.[2] |

| Detection | UV at 210 nm | |

| Injection Volume | 1 µL |

3. Step-by-Step Protocol:

-

Equilibrate the Chiralpak® ID column with the specified mobile phase conditions (85% CO₂ / 15% Methanol) at 2.0 mL/min until the system pressure and baseline are stable.

-

Set the Automated Back Pressure Regulator (ABPR) to 150 bar.

-

Set the column temperature to 40 °C.

-

Configure the PDA detector to acquire data at 210 nm.

-

Inject 1 µL of the 1.0 mg/mL sample solution.

-

A typical run time will be under 5 minutes.

-

Optimization: Adjust the percentage of methanol to optimize retention and resolution. Adding a small amount of an additive (e.g., 0.1% triethylamine or ammonium hydroxide) to the co-solvent can significantly improve peak shape for basic compounds like amines.[2][13]

Part 4: Data Interpretation and System Validation

A successful chiral separation is quantified by several key parameters derived from the chromatogram.

| Parameter | Formula | Target Value | Interpretation |

| Retention Factor (k') | (tᵣ - t₀) / t₀ | 1 < k' < 10 | Measures how strongly an analyte is retained. Values that are too low indicate minimal interaction, while values that are too high lead to long run times.[14] |

| Selectivity (α) | k'₂ / k'₁ | > 1.1 | The ratio of the retention factors of the two enantiomers. It measures the separation of the peak centers and is the primary indicator of the CSP's ability to discriminate between enantiomers. |

| Resolution (Rs) | 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂) | > 1.5 | The most important measure of separation quality, accounting for both selectivity and column efficiency (peak width). An Rs of 1.5 indicates baseline separation.[14] |

Trustworthiness and Validation: To ensure the protocol is a self-validating system, perform routine System Suitability Tests (SSTs). This involves injecting a standard mixture at the beginning of each run sequence and verifying that the resolution (Rs), retention times, and peak areas are within predefined limits (e.g., <% RSD). This confirms the chromatographic system is performing as expected.

Conclusion

The chiral separation of D- and L-phenylalanine benzyl ester can be reliably achieved using polysaccharide-based chiral stationary phases. This guide offers two robust starting points for method development. The traditional HPLC-Normal Phase method provides excellent resolution and is widely accessible. For laboratories seeking higher throughput and greener analytical solutions, the SFC method offers a superior alternative with drastically reduced analysis times and solvent waste.[10] Successful implementation of these protocols, guided by the principles of chiral recognition and systematic optimization, will enable researchers to accurately determine the enantiomeric purity of this critical synthetic intermediate.

References

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. Available at: [Link]

-

Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Giancane, G., et al. (2020). Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers in Chemistry. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

-

Wang, Y., et al. (2025). Electrochemical Recognition of Phenylalanine Enantiomers Based on Silver Nanoparticles Modified Aminated Carbon Nanotubes. Chirality. Available at: [Link]

-

Lomenová, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Available at: [Link]

-

Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

-

Ilasco, I., & Le, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Available at: [Link]

-

Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

-

Liu, T., et al. (2024). Rapid room-temperature phosphorescence chiral recognition of natural amino acids. Nature Communications. Available at: [Link]

-

Lee, S., et al. (2025). Chiral sensing of monosaccharides by surface- enhanced Raman scattering of phenylalanine. ChemRxiv. Available at: [Link]

-

Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

-

Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Stamford Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). a) The real-time adsorption behaviors of chiral phenylalanine.... ResearchGate. Available at: [Link]

-

Lomenova, A., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography. Available at: [Link]

-

Angelis, I. J., & Holland, B. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

-

European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Available at: [Link]

-

Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

-

Regalado, E. L., & Welch, C. J. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

Sources

- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 2. waters.com [waters.com]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 5. Electrochemical Recognition of Phenylalanine Enantiomers Based on Silver Nanoparticles Modified Aminated Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. selvita.com [selvita.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. scispace.com [scispace.com]

Application Note: High-Resolution Purification of Peptides Containing Phenylalanine Benzyl Ester by Reverse-Phase HPLC

Abstract

The incorporation of C-terminal protecting groups, such as benzyl esters of phenylalanine (Phe-OBzl), is a common strategy in peptide synthesis, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.[1] While advantageous for synthesis, this modification introduces significant hydrophobicity, posing unique challenges for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting strategies for the successful purification of peptides containing phenylalanine benzyl ester. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification workflow.

Introduction: The Challenge of Hydrophobicity and Stability

Peptides containing a phenylalanine benzyl ester exhibit increased hydrophobicity due to the presence of the additional aromatic benzyl group. This often leads to strong interactions with the C18 stationary phase, a standard for peptide purification, potentially causing issues such as poor solubility in aqueous mobile phases, peak broadening, and co-elution with hydrophobic impurities.[2][3] Therefore, a systematic approach to method development is crucial to achieve high purity.

A primary concern during the purification of protected peptides is the stability of the protecting groups under the chromatographic conditions. Benzyl esters are known to be stable to the acidic conditions typically used for the removal of N-terminal Boc groups (e.g., trifluoroacetic acid - TFA).[4] This stability extends to the mobile phases commonly employed in RP-HPLC, which are often acidified with TFA. This allows for the purification of the fully protected peptide without premature cleavage of the C-terminal ester.

Core Principles of RP-HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (commonly silica bonded with C18 alkyl chains) retains hydrophobic molecules, while a polar mobile phase elutes them. The separation of peptides is achieved by gradually increasing the concentration of an organic solvent (the strong eluent, typically acetonitrile) in the mobile phase.[2]

Ion-Pairing Agents: The Key to Sharp Peaks

Acidic modifiers like trifluoroacetic acid (TFA) are essential additives in the mobile phase for peptide purification. TFA serves two main purposes:

-

Protonation: At a low pH (around 2), TFA protonates the free amino groups and acidic side chains of the peptide, minimizing ionic interactions with residual silanol groups on the silica-based stationary phase. This leads to sharper, more symmetrical peaks.

-

Ion-Pairing: TFA forms ion pairs with the positively charged residues on the peptide. This effectively increases the peptide's overall hydrophobicity, enhancing its retention on the non-polar stationary phase and improving separation.

Experimental Workflow and Protocols

A systematic approach to method development is key to successfully purifying peptides containing phenylalanine benzyl ester. The following workflow outlines the critical steps from initial screening to final purification.

Caption: Figure 1: A structured workflow for the purification of peptides containing phenylalanine benzyl ester, from initial analysis to the final pure product.

Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

-

Preparative and analytical C8 or C18 reverse-phase columns (see Table 1 for recommendations).

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade water.

-

Trifluoroacetic acid (TFA), sequencing grade.

-

Sample dissolution solvents (e.g., DMSO, DMF, or a small amount of the initial mobile phase).

Step-by-Step Protocol

Step 1: Crude Peptide Analysis

-

Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent. Due to the hydrophobicity of the Phe-OBzl group, initial dissolution in a small volume of DMSO or DMF followed by dilution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) is often effective.

-

Analytical HPLC: Perform an analytical HPLC run to assess the purity of the crude product and identify the retention time of the target peptide.

Step 2: Column and Mobile Phase Selection

The choice of stationary phase is critical for resolving the target peptide from impurities.

| Column Type | Particle Size (µm) | Pore Size (Å) | Application Notes |

| C18 | 5 | 100-120 | Standard choice for peptides. The high hydrophobicity provides strong retention, which may require higher organic solvent concentrations for elution. |

| C8 | 5 | 100-120 | A good alternative for very hydrophobic peptides. The shorter alkyl chain reduces retention, potentially improving peak shape and resolution from closely eluting impurities.[5] |

| Phenyl | 5 | 100-120 | Offers alternative selectivity through π-π interactions with the aromatic rings of the peptide and the benzyl ester. Can be beneficial if C18 or C8 columns provide insufficient resolution. |

Table 1: Recommended HPLC Columns for Purification of Peptides with Phenylalanine Benzyl Ester.

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Step 3: Gradient Optimization (Analytical Scale)

-

Scouting Gradient: Start with a broad gradient to determine the approximate elution point of your peptide. A typical scouting gradient is 5-95% B over 30 minutes.

-

Shallow Gradient: Once the approximate elution percentage of B is known, design a shallower gradient around this point to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes will provide better separation of closely eluting impurities.

Step 4: Preparative HPLC Run

-

Scale-Up: Transfer the optimized analytical gradient to the preparative scale. Adjust the flow rate according to the column diameter.

-

Loading: Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration that prevents precipitation upon injection.

-

Injection: Inject the prepared sample onto the equilibrated preparative column.

Step 5: Fraction Collection

Collect fractions across the elution peak of the target peptide. It is often beneficial to "slice" the peak into several fractions, especially if there is evidence of co-eluting impurities (e.g., peak fronting or tailing).

Step 6: Purity Analysis and Pooling

Analyze the purity of each collected fraction using the optimized analytical HPLC method. Pool the fractions that meet the desired purity level.

Step 7: Lyophilization

Lyophilize the pooled fractions to remove the mobile phase and obtain the final purified peptide as a fluffy powder.

Troubleshooting Common Issues

The purification of hydrophobic peptides like those containing Phe-OBzl can present several challenges. The following decision tree and table provide guidance on troubleshooting common problems.

Caption: Figure 2: A decision tree to guide the troubleshooting of common issues encountered during the HPLC purification of hydrophobic peptides.

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Ensure sufficient TFA concentration (0.1%). Reduce sample load. |

| Poor Resolution | Inadequate separation of closely eluting impurities. | Decrease the gradient slope. Try a column with different selectivity (e.g., C8 or phenyl). |

| Low Product Recovery | Poor solubility in the mobile phase; irreversible adsorption to the column. | Ensure the sample is fully dissolved before injection. Use a less hydrophobic column (C8). |

| Split Peaks | Sample solvent incompatible with the mobile phase; column contamination. | Dissolve the sample in the initial mobile phase if possible. Clean the column with a strong solvent wash. |

Table 2: Common Problems and Solutions in the HPLC Purification of Peptides with Phenylalanine Benzyl Ester.

Orthogonal Purification Strategies

For exceptionally complex crude peptide mixtures where RP-HPLC alone is insufficient to achieve the desired purity, an orthogonal purification technique can be employed. Ion-exchange chromatography (IEX) is an excellent complementary method as it separates molecules based on charge, a different property than the hydrophobicity-based separation of RP-HPLC.[6] A two-step purification process, for instance, starting with IEX followed by RP-HPLC, can significantly enhance the final purity of the target peptide.[6]

Conclusion